

DDP-38003 Dihydrochloride: A Technical Guide to its Role in Histone Demethylation

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Compound of Interest		
Compound Name:	DDP-38003 dihydrochloride	
Cat. No.:	B10800141	Get Quote

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Introduction

DDP-38003 dihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2).[1][5] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[6] DDP-38003 has emerged as a promising therapeutic candidate due to its selective inhibition of LSD1 and its demonstrated anti-tumor activity in preclinical models.[2][3] This technical guide provides an in-depth overview of DDP-38003, its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

DDP-38003 exerts its biological effects through the direct inhibition of the histone demethylase activity of LSD1. By binding to LSD1, DDP-38003 prevents the demethylation of H3K4me2, a histone mark associated with active gene transcription.[7] The accumulation of H3K4me2 at the promoter regions of specific genes, such as the myeloid differentiation markers CD11b and CD86, leads to their increased expression.[6] This, in turn, can induce differentiation in cancer cells, particularly in hematological malignancies like AML, and inhibit their proliferative capacity. [8]



Quantitative Data

The following tables summarize the key quantitative data for **DDP-38003 dihydrochloride** based on published studies.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)	Notes	
KDM1A/LSD1	84	[1][2][3][4]	
MAO-A	>30,000	Weakly inhibits.[7]	
MAO-B	>30,000	No significant activity.[7]	
KDM1B	>30,000	No significant activity.[7]	

Table 2: In Vivo Efficacy in a Murine Acute Promyelocytic Leukemia (APL) Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Increase in Survival Rate
DDP-38003	11.25	Oral, 3 days/week for 3 weeks	35%[2][3]
DDP-38003	22.50	Oral, 3 days/week for 3 weeks	62%[2][3]

Experimental Protocols KDM1A/LSD1 In Vitro Inhibition Assay

This protocol is based on the methods used to determine the IC50 value of DDP-38003.

Materials:

- Recombinant human KDM1A/LSD1 enzyme
- Dimethylated histone H3 peptide (H3K4me2) substrate



DDP-38003 dihydrochloride

- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Detection reagent (e.g., horseradish peroxidase-conjugated antibody specific for H3K4me1)
- Chemiluminescent substrate
- 96-well microplates

Procedure:

- Prepare serial dilutions of DDP-38003 dihydrochloride in the assay buffer.
- In a 96-well plate, add the recombinant KDM1A/LSD1 enzyme to each well.
- Add the diluted DDP-38003 or vehicle control to the respective wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stopping solution (e.g., SDS).
- Detect the amount of demethylated product (H3K4me1) using a chemiluminescent-based ELISA.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each DDP-38003 concentration and determine the IC50 value using non-linear regression analysis.

THP-1 Cell Colony Formation Assay

This protocol assesses the effect of DDP-38003 on the clonogenic potential of the human AML cell line THP-1.



Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- DDP-38003 dihydrochloride
- Methylcellulose-based medium (e.g., MethoCult™)
- 6-well plates

Procedure:

- Culture THP-1 cells in RPMI-1640 medium.
- Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified duration (e.g., 72 hours).
- After treatment, wash the cells and resuspend them in fresh medium.
- Mix the cell suspension with the methylcellulose-based medium.
- Plate the cell-methylcellulose mixture into 6-well plates.
- Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
- Count the number of colonies (defined as a cluster of >50 cells) in each well using a microscope.
- Calculate the percent inhibition of colony formation for each treatment condition compared to the vehicle control.

In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

This protocol outlines the in vivo efficacy testing of DDP-38003.



Materials:

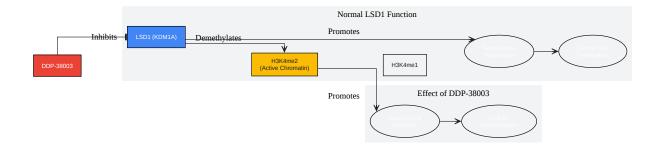
- CD-1 mice
- APL cells (e.g., from a transgenic mouse model)
- DDP-38003 dihydrochloride
- Vehicle solution (e.g., 40% PEG 400 in 5% glucose solution)
- · Oral gavage needles

Procedure:

- Inject APL cells intravenously into the recipient CD-1 mice.
- Monitor the mice for the presence of blast cells in the peripheral blood (typically around 10 days post-injection).
- Once blast cells are detected, randomize the mice into treatment and control groups.
- Prepare the DDP-38003 formulation in the vehicle solution.
- Administer DDP-38003 orally via gavage at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg).[2][3]
- The dosing schedule is typically 3 days per week (e.g., Monday, Tuesday, Wednesday) for 3 weeks.[2][3]
- Monitor the mice daily for signs of toxicity and disease progression.
- · Record the survival of the mice in each group.
- Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests.

Visualizations Signaling Pathway



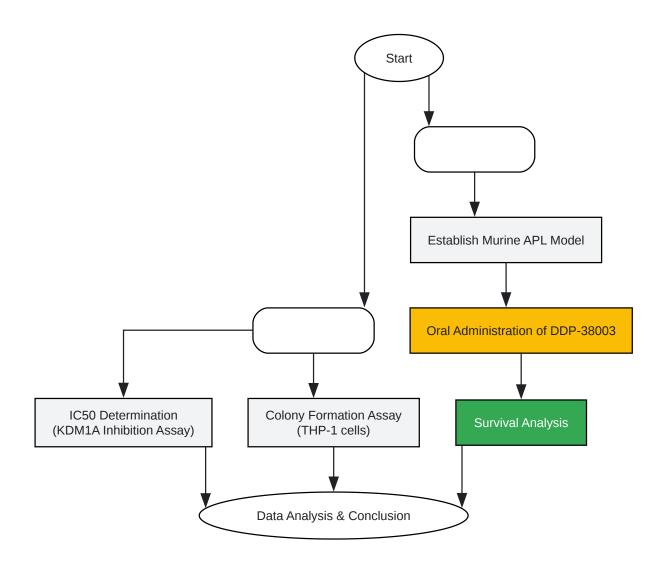


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Caption: Mechanism of DDP-38003 action on histone demethylation.

Experimental Workflow





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Caption: Preclinical evaluation workflow for DDP-38003.

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